molecular formula C17H15F2N5O B2895239 3-(2,6-difluorophenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea CAS No. 2320856-31-1

3-(2,6-difluorophenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea

货号: B2895239
CAS 编号: 2320856-31-1
分子量: 343.338
InChI 键: DOHPVHLRKOMRNT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2,6-Difluorophenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea is a synthetic chemical reagent designed for research applications. This compound features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its robust metabolic stability and ability to participate in hydrogen bonding, which facilitates target binding . The incorporation of a 2,6-difluorophenyl group is a strategic modification often employed to fine-tune a molecule's electronic properties, lipophilicity, and overall pharmacokinetic profile . The urea linkage further contributes to the compound's potential for forming key hydrogen bond interactions with biological targets. Compounds containing the 1,2,3-triazole pharmacophore are extensively investigated across multiple therapeutic areas, including as inhibitors of key enzymatic targets in oncology . The specific research applications and mechanism of action for this compound require further experimental determination by qualified researchers. Notice to Researchers: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

属性

IUPAC Name

1-(2,6-difluorophenyl)-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5O/c18-13-7-4-8-14(19)16(13)23-17(25)22-15(11-24-20-9-10-21-24)12-5-2-1-3-6-12/h1-10,15H,11H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHPVHLRKOMRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(2,6-difluorophenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea , with the CAS number 2320856-31-1 , is of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H15_{15}F2_{2}N5_{5}O
  • Molecular Weight : 343.33 g/mol
PropertyValue
Molecular FormulaC17_{17}H15_{15}F2_{2}N5_{5}O
Molecular Weight343.33 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily linked to its ability to inhibit specific enzyme pathways, particularly those associated with cancer and fungal infections. The presence of the triazole moiety suggests potential antifungal properties, while the urea structure may facilitate interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives with similar structures exhibit significant anticancer effects. For instance, compounds featuring triazole rings have shown promising results against various cancer cell lines.

  • In vitro Studies :
    • The compound has been tested against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
    • IC50_{50} values for related compounds in these studies ranged from 5.10 µM to 22.08 µM, indicating potent antiproliferative effects.

Antifungal Activity

The triazole component is known for its antifungal properties. In vitro assays have demonstrated that compounds with similar structures can effectively inhibit the growth of fungi such as Candida albicans.

  • Minimum Inhibitory Concentration (MIC) :
    • Related compounds showed MIC values comparable to established antifungals like ketoconazole.
    • For example, one derivative exhibited an MIC of 1.23 μg/mL against C. parapsilosis.

Cytotoxicity

Cytotoxicity assessments against normal cell lines (e.g., NIH/3T3) are crucial for evaluating the safety profile of new compounds.

CompoundIC50_{50} (µM)
This compoundN/A
Doxorubicin>1000

This table highlights that while some derivatives show effective anticancer activity, they must also demonstrate low cytotoxicity towards normal cells to be considered safe for therapeutic use.

Study on Triazole Derivatives

A study investigating various triazole derivatives found that modifications at specific positions significantly influenced biological activity. The presence of electronegative substituents (like fluorine) enhanced both anticancer and antifungal activities due to increased lipophilicity and improved binding interactions with biological targets .

ADME Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) studies are essential for understanding the pharmacokinetic profile of new compounds. Preliminary data suggest favorable ADME characteristics for the compound under discussion, indicating its potential as a drug candidate .

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-(2,6-difluorophenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea, we compare it with three analogous compounds (Table 1) based on structural motifs and inferred activity.

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Key Substituents Structural Features Hypothesized Activity Reference
This compound 2,6-Difluorophenyl, triazole-ethylphenyl Urea linker, triazole for H-bonding, fluorine for lipophilicity Serine protease inhibition Synthesized via
1-(2,6-Difluorophenyl)-3-[[3-[5-hydroxy-4-(1H-pyrrolo[3,2-c]pyridin-2-yl)pyrazol-1-yl]phenyl]methyl]urea 2,6-Difluorophenyl, pyrrolopyridinyl-pyrazole Urea linker, heteroaromatic core (pyrazole/pyrrolopyridine) Factor VIIa inhibition (IC₅₀: 12 nM) Crystal structure
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 3-Chlorophenylsulfanyl, trifluoromethylpyrazole Pyrazole core, sulfanyl group, trifluoromethyl for metabolic stability Antimicrobial/antifungal activity Structural data
[1,2,3]-Triazole-peptide conjugates Peptide backbone, triazole side chains Solid-phase synthesis, regiospecific 1,4-triazole Bioconjugation tools/drug delivery Methodology

Key Comparative Insights

Core Scaffold Variations :

  • The target compound uses a triazole-ethylphenyl group, enabling hydrogen-bonding interactions critical for enzyme inhibition. In contrast, the Factor VIIa inhibitor in employs a pyrrolopyridinyl-pyrazole core, which provides π-π stacking and enhanced binding specificity.
  • The trifluoromethylpyrazole derivative () lacks a urea linker but includes a sulfanyl group, suggesting divergent mechanisms (e.g., thiol-mediated targeting).

Substituent Effects :

  • Fluorine vs. Chlorine : The 2,6-difluorophenyl group in the target compound improves membrane permeability compared to the 3-chlorophenylsulfanyl group in , which may enhance tissue retention.
  • Triazole vs. Pyrazole : Triazoles (as in the target compound and ) offer metabolic stability over pyrazoles, though pyrazoles (e.g., ) can achieve higher conformational rigidity.

Biological Activity: The Factor VIIa inhibitor () demonstrates nanomolar potency (IC₅₀: 12 nM), attributed to its heteroaromatic core’s fit into the enzyme’s S1 pocket. The target compound’s activity remains unquantified but likely depends on triazole-mediated interactions with catalytic residues. Triazole-peptide conjugates () prioritize bioconjugation over direct inhibition, highlighting the scaffold’s versatility.

常见问题

Basic: What are the key synthetic routes for this compound?

The synthesis typically involves a multi-step process:

  • Triazole Ring Formation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, ensuring regioselectivity .
  • Urea Linkage : Reacting an isocyanate intermediate with a primary amine under anhydrous conditions (e.g., using triethylamine as a base in DMF or acetonitrile) .
  • Purification : Techniques like column chromatography (silica gel) or recrystallization (ethanol/water) are employed to isolate the final product, monitored via TLC and confirmed by 1H NMR^1 \text{H NMR} .

Advanced: How can reaction conditions be optimized to improve yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while controlled pH (via bases like triethylamine) minimizes side reactions .
  • Catalyst Screening : Testing Cu(I) catalysts (e.g., CuBr(PPh3_3)3_3) for CuAAC to optimize reaction rate and regioselectivity .
  • Temperature Gradients : Stepwise heating (e.g., 60°C for cycloaddition, room temperature for urea coupling) balances kinetics and thermodynamic control .
  • Yield Tracking : Use HPLC to quantify intermediates and identify bottlenecks (e.g., incomplete azide formation) .

Basic: Which analytical techniques are critical for characterization?

  • Structural Confirmation : 1H/13C NMR^1 \text{H/}^{13}\text{C NMR} for functional group analysis (e.g., urea NH protons at δ 8.5–9.5 ppm) and 19F NMR^{19}\text{F NMR} for fluorophenyl groups .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) .

Advanced: How to resolve discrepancies in biological activity data across studies?

  • Standardized Assays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .
  • SAR Analysis : Compare analogs (e.g., thiophene vs. phenyl substituents) to isolate structural contributors to activity .
  • Statistical Validation : Apply ANOVA or mixed-effects models to account for inter-lab variability .

Basic: What structural features influence reactivity?

  • Triazole Ring : Stabilizes via π-π stacking and hydrogen bonding, enhancing metabolic stability .
  • 2,6-Difluorophenyl Group : Electron-withdrawing fluorines increase urea’s electrophilicity, favoring nucleophilic attacks .
  • Ethyl Linker : Conformational flexibility modulates binding to hydrophobic pockets in target proteins .

Advanced: How to design a stability study under varying environmental conditions?

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines), monitoring degradation products via LC-MS .
  • pH Stability : Incubate in buffers (pH 1–10) and quantify intact compound using validated HPLC methods .
  • Long-Term Storage : Assess stability at -20°C, 4°C, and 25°C over 12 months, with periodic sampling .

Basic: What are common impurities during synthesis?

  • Unreacted Azides/Alkynes : Detected via IR (2100 cm1^{-1} for azide stretch) and removed by silica gel chromatography .
  • Diurea Byproducts : Formed via over-alkylation; minimized by stoichiometric control of isocyanate .
  • Residual Solvents : GC-MS analysis ensures compliance with ICH limits (e.g., <500 ppm for DMF) .

Advanced: What computational methods predict biological target interactions?

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) based on triazole-urea pharmacophores .
  • MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand complex stability .
  • QSAR Models : Train on datasets of urea derivatives to predict logP and IC50_{50} values .

Basic: How to assess solubility and formulation stability?

  • Solubility Screening : Shake-flask method in PBS (pH 7.4), DMSO, and simulated gastric fluid, analyzed by UV-Vis .
  • Lipophilicity : Determine logP via HPLC (octanol-water partition) .
  • Formulation Testing : Nanoemulsions (e.g., Tween-80/lecithin) evaluated for particle size (DLS) and zeta potential .

Advanced: How to evaluate environmental impact using ecotoxicological models?

  • Fate Analysis : Track biodegradation (OECD 301D) and photolysis (UV irradiation) in water/soil matrices .
  • Ecotoxicology : Acute toxicity assays (Daphnia magna, LC50_{50}) and algal growth inhibition (OECD 201) .
  • Bioaccumulation : Predict BCF (bioconcentration factor) using EPI Suite™ based on logKow_{ow} .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。